1,1,1,2,3,3-Hexafluoropropane

Descripción

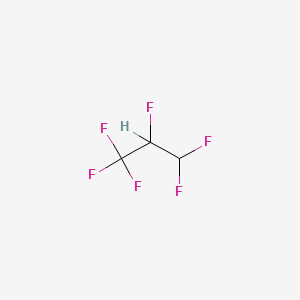

Structure

3D Structure

Propiedades

IUPAC Name |

1,1,1,2,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F6/c4-1(2(5)6)3(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIRUPZTYPILDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861931 | |

| Record name | 1,1,1,2,3,3-Hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propane, 1,1,1,2,3,3-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

431-63-0 | |

| Record name | 1,1,1,2,3,3-Hexafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,3,3-Hexafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,2,3,3-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,2,3,3-Hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,3,3-hexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,2,3,3-HEXAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S403H6436Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Reaction Engineering of 1,1,1,2,3,3 Hexafluoropropane

Synthetic Methodologies for 1,1,1,2,3,3-Hexafluoropropane Production

The production of this compound (HFC-236ea) is primarily achieved through the hydrogenation of hexafluoropropene (B89477) (HFP). This process involves reacting HFP with hydrogen in the presence of a catalyst to produce HFC-236ea. google.com

Another documented laboratory-scale synthesis involves the reaction of 2H-octafluoroisobutyl methyl ether with triethylamine (B128534) and water. This method has been shown to yield approximately 81% HFC-236ea, with pentafluoropropene as a notable by-product. By adjusting the molar ratio of triethylamine to the ether to 2:1, the yield of HFC-236ea can be increased to 86%.

A key challenge in these synthetic routes is the potential for the formation of isomers, such as 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa), which necessitates precise control over reaction conditions and effective purification methods to isolate the desired HFC-236ea.

Reaction Mechanisms and Pathways in its Formation

The primary reaction mechanism for the formation of this compound is the catalytic hydrogenation of hexafluoropropene (HFP). In this reaction, hydrogen atoms are added across the double bond of the HFP molecule. The reaction can be represented as follows:

CF₃CF=CF₂ + H₂ → CF₃CHFCF₃ (HFC-236ea)

This process is a form of addition reaction. The reaction proceeds via a series of steps on the surface of a heterogeneous catalyst.

The synthesis of HFC-236ea can also be part of a multi-step process for producing other valuable fluorocarbons. For instance, HFC-236ea can be subsequently dehydrofluorinated to produce 1,1,1,2,3-pentafluoropropene (HFC-1225ye). google.comepo.org This indicates that the formation of HFC-236ea can be an intermediate step in a larger synthetic pathway.

Catalytic Systems and Process Optimization for this compound Synthesis

The choice of catalyst is crucial for the efficient and selective synthesis of this compound. For the hydrogenation of hexafluoropropene, metal-based catalysts are typically employed. google.com The specific catalyst and reaction conditions, such as temperature and pressure, are optimized to maximize the yield of HFC-236ea while minimizing the formation of by-products.

In processes where HFC-236ea is an intermediate, such as in the co-production of HFC-1225ye and 2,3,3,3-tetrafluoropropene (B1223342) (HFC-1234yf), the dehydrofluorination step also requires a suitable catalyst. epo.org Metal fluorides are often used as catalysts in fluorocarbon synthesis and transformations. core.ac.uk The performance of these catalysts can be influenced by their surface properties and the reaction temperature. For example, the dehydrofluorination of HFC-236ea to HFC-1225ye has been studied using aluminum fluoride (B91410) (AlF₃) catalysts at various temperatures. core.ac.uk

Process optimization involves not only the catalytic system but also the separation and purification of the final product. Gas chromatography is a critical analytical technique for separating HFC-236ea from its isomers and other impurities.

Table 1: Catalytic Processes Involving this compound

| Reaction Type | Reactant(s) | Product(s) | Catalyst Example |

|---|---|---|---|

| Hydrogenation | Hexafluoropropene (HFP), Hydrogen (H₂) | This compound (HFC-236ea) | Metal-based catalyst google.com |

Industrial Scale-Up and Economic Considerations in this compound Manufacturing

The industrial production of this compound is influenced by several factors, including the cost and availability of raw materials, the efficiency of the catalytic process, and the market demand for the final product. The primary industrial route involves the hydrogenation of hexafluoropropene, which is carried out at elevated temperatures and pressures to ensure high yield and purity.

Economic considerations for HFCs, including HFC-236ea, are also tied to environmental regulations and their Global Warming Potential (GWP). The GWP of HFC-236ea is reported to be 1,370. regulations.govepa.govregulations.govunido.org Regulatory frameworks that aim to phase down the production and consumption of high-GWP HFCs can impact the economics of manufacturing. regulations.govepa.gov These regulations often involve an allowance system for production and importation, which can introduce direct compliance costs for manufacturers and importers. regulations.gov

Molecular Structure, Spectroscopy, and Theoretical Chemistry of 1,1,1,2,3,3 Hexafluoropropane

Advanced Spectroscopic Characterization of 1,1,1,2,3,3-Hexafluoropropane

The molecular structure and properties of this compound (HFC-236ea) have been investigated using various spectroscopic techniques. These methods provide a unique "fingerprint" of the molecule, allowing for its identification and the characterization of its vibrational and electronic properties.

Fourier Transform Infrared (FTIR) spectroscopy has been a key tool in studying HFC-236ea. The infrared absorption cross-sections of HFC-236ea have been measured across a range of temperatures. researchgate.netutoronto.ca One study recorded spectra from 550 to 3400 cm⁻¹ at a resolution of 0.1 cm⁻¹ over a temperature range of 300–365 K. researchgate.net The integrated band strength for HFC-236ea was determined to be approximately (1.982 ± 0.012) x 10⁻¹⁶ cm molecule⁻¹ over the spectral range of 550 to 3026 cm⁻¹. researchgate.net The primary temperature dependence observed was a change in the amplitude of some absorption peaks, which is attributed to the shifting populations of different stable molecular conformations. researchgate.net Figures from research studies illustrate the measured absorption cross-sections and compare them with theoretical calculations. utoronto.ca

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of HFC-236ea. epa.gov It can be used to confirm the purity of synthesized samples and to differentiate HFC-236ea from its isomers, such as 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa). For instance, using a specific gas chromatography column, HFC-236ea has a distinct retention time compared to its isomer. The mass spectrum of HFC-236ea provides further structural information through its fragmentation pattern. epa.govnist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹⁹F NMR, is crucial for confirming the structural integrity of the HFC-236ea molecule. These techniques provide detailed information about the chemical environment of the hydrogen and fluorine atoms within the molecule.

The following table summarizes key spectroscopic data for this compound:

| Spectroscopic Data | Value | Reference |

| Integrated Infrared Band Strength (550-3026 cm⁻¹) | (1.982 ± 0.012) x 10⁻¹⁶ cm molecule⁻¹ | researchgate.net |

| Primary Spectroscopic Techniques | FTIR, GC-MS, ¹H NMR, ¹⁹F NMR | researchgate.netepa.gov |

| Observed Temperature Dependence in IR Spectra | Amplitude changes in some absorption peaks due to conformer ratios | researchgate.net |

Quantum Mechanical and Density Functional Theory (DFT) Studies on this compound

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been extensively used to complement experimental studies of HFC-236ea. These theoretical methods provide valuable insights into the molecule's structure, vibrational frequencies, and energetics.

DFT calculations have been performed to generate theoretical infrared spectra of HFC-236ea. researchgate.net The results show good agreement with experimentally measured spectra, which helps in the assignment of vibrational modes and validates the theoretical models. researchgate.netutoronto.ca For example, a comparison of experimental and DFT-calculated absorption peak positions for HFC-236ea has been presented in graphical form, demonstrating a strong correlation. utoronto.ca

These computational approaches are also essential for predicting properties that are difficult to measure experimentally. For instance, DFT can be used to estimate the atmospheric lifetime and radiative efficiency of HFC-236ea, which are important for assessing its environmental impact. Theoretical calculations have also been employed to investigate the decomposition pathways of related fluorinated propanes, providing insights into their thermal stability. acs.orgnih.govresearchgate.netacs.org

Furthermore, DFT has been used to calculate the dipole moment of HFC-236ea. One study reported an apparent dipole moment of 2.624 D for HFC-236ea in the liquid state, derived from experimental data and theoretical models. ulisboa.pt

The table below presents a selection of findings from quantum mechanical and DFT studies on HFC-236ea:

| Theoretical Prediction | Method/Details | Finding | Reference |

| Infrared Spectrum | Density Functional Theory (DFT) | Good agreement with experimental spectra, aiding in vibrational assignment. | researchgate.netutoronto.ca |

| Dipole Moment (liquid phase) | Derived from experimental data and Kirkwood theory | 2.624 D | ulisboa.pt |

| Environmental Properties Prediction | Density Functional Theory (DFT) | Used to estimate atmospheric lifetime and radiative efficiency. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to study the dynamic behavior and different spatial arrangements (conformers) of molecules like this compound.

HFC-236ea exists as a mixture of different conformers, which are isomers that can be interconverted by rotation about single bonds. utoronto.ca The relative populations of these conformers are temperature-dependent, which explains the observed changes in the amplitude of some peaks in the infrared spectra at different temperatures. researchgate.net DFT calculations have been used to identify the stable conformers of HFC-236ea and to visualize their structures. utoronto.ca

While specific molecular dynamics simulation studies focusing solely on HFC-236ea are not extensively detailed in the provided results, the principles of MD are widely applied to similar fluorinated hydrocarbons. researchgate.netresearchgate.net These simulations use force fields to model the interactions between atoms, allowing for the prediction of bulk thermodynamic properties. For related compounds, MD simulations have been used to study vapor-liquid equilibrium and other thermodynamic properties. researchgate.net The development of accurate force fields is crucial for the reliability of these simulations. researchgate.netvirtualchemistry.org

The conformational analysis of HFC-236ea is a key aspect of understanding its physical and chemical properties. The existence of multiple conformers can influence properties such as the dipole moment and intermolecular interactions.

The following table summarizes key aspects of the conformational analysis of HFC-236ea:

| Aspect of Conformational Analysis | Finding | Reference |

| Existence of Conformers | HFC-236ea exists as a mixture of stable conformers. | utoronto.ca |

| Temperature Dependence | The ratio of these conformers changes with temperature, affecting the infrared spectrum. | researchgate.net |

| Theoretical Identification | Density Functional Theory (DFT) is used to identify and visualize the stable conformers. | utoronto.ca |

Computational Predictions of Reactivity and Stability of this compound

Computational chemistry plays a significant role in predicting the reactivity and thermal stability of this compound. These predictions are crucial for understanding its behavior in various applications and its environmental fate.

Theoretical studies, often employing DFT and other ab initio methods, can be used to calculate bond dissociation energies (BDEs). The BDE for the C-F bonds in HFC-236ea is a key indicator of its thermal stability. A higher BDE suggests greater resistance to thermal decomposition.

The decomposition pathways of fluorinated propanes have been investigated theoretically. For the related compound HFC-236fa, studies have shown that the primary decomposition pathways include HF elimination and C-C bond fission. acs.orgnih.govresearchgate.net For instance, the 1,2-HF elimination from HFC-236fa has a calculated energy barrier of 70.9 kcal/mol. acs.orgnih.gov While specific values for HFC-236ea are not provided in the search results, similar mechanisms are expected to govern its decomposition.

In terms of reactivity, HFC-236ea is generally considered to be chemically stable and relatively inert due to the strength of the C-F bonds. It primarily interacts with other molecules through weaker van der Waals forces. Computational models can also predict its reactivity towards atmospheric radicals, such as the hydroxyl radical (OH), which is important for determining its atmospheric lifetime.

The following table highlights computational predictions related to the reactivity and stability of HFC-236ea:

| Predicted Property | Computational Approach | Key Insights | Reference |

| Thermal Stability | Bond Dissociation Energy (BDE) calculations via DFT | The strength of the C-F bonds indicates high thermal stability. | |

| Decomposition Pathways | Theoretical studies on related fluorocarbons | Expected to involve HF elimination and C-C bond fission, similar to its isomers. | acs.orgnih.govresearchgate.net |

| Chemical Reactivity | General principles of fluorinated hydrocarbons | Considered relatively inert, with interactions dominated by van der Waals forces. |

Intermolecular Interactions and Phase Behavior Modeling

The intermolecular interactions and phase behavior of this compound are critical for understanding its properties as a fluid and its applications as a refrigerant or solvent.

The primary intermolecular forces in HFC-236ea are dipole-dipole interactions, arising from its net molecular dipole moment, and weaker London dispersion forces. The apparent dipole moment in the liquid phase has been determined to be 2.624 D. ulisboa.pt

The phase behavior of HFC-236ea has been extensively studied and modeled. High-accuracy equations of state (EoS) have been developed to predict its thermodynamic properties, such as vapor pressure, density, and phase equilibria, over a wide range of temperatures and pressures. colab.ws One such model is the Carnahan-Starling-DeSantis (CSD) equation of state, for which coefficients have been determined based on experimental data. colab.ws

Experimental measurements of the relative permittivity (dielectric constant) of liquid HFC-236ea have been conducted at various temperatures and pressures. ulisboa.ptresearchgate.net These measurements show that the relative permittivity increases with increasing pressure and decreases with increasing temperature. researchgate.net This data is valuable for modeling intermolecular interactions and for applications in electrical equipment.

The following table summarizes key data and models related to the intermolecular interactions and phase behavior of HFC-236ea:

| Property/Model | Finding/Value | Reference |

| Apparent Dipole Moment (liquid) | 2.624 D | ulisboa.pt |

| Equation of State (EoS) | Carnahan-Starling-DeSantis (CSD) EoS has been parameterized for HFC-236ea. | colab.ws |

| Relative Permittivity | Increases with increasing pressure and decreases with increasing temperature in the liquid phase. | researchgate.net |

| Vapor-Liquid Equilibrium | VLE data for binary mixtures containing HFC-236ea has been measured and correlated. | uni-koeln.decolab.ws |

Environmental Fate and Atmospheric Chemistry of 1,1,1,2,3,3 Hexafluoropropane

Identification and Environmental Persistence of Degradation Products

The atmospheric oxidation of HFC-236ea, initiated by the OH radical, leads to the formation of several intermediate and final degradation products. Following the initial hydrogen abstraction, the resulting fluoroalkyl radical (CF₃CFCHF₂ or CF₃CHFCF₂) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). The peroxy radical is then converted into an alkoxy radical (RO•), which subsequently decomposes.

The primary fate of the resulting alkoxy radicals (CF₃CF(O•)CHF₂ and CF₃CHFCF₂(O•)) is the scission of a carbon-carbon bond. This decomposition is expected to yield carbonyl compounds.

The degradation of the CF₃CF(O•)CHF₂ radical is expected to produce trifluoroacetyl fluoride (B91410) (CF₃C(O)F) and a CHF₂• radical.

The degradation of the CF₃CHFCF₂(O•) radical is expected to produce carbonyl fluoride (C(O)F₂) and a CF₃CHF• radical.

These primary degradation products undergo further reactions in the atmosphere. Both carbonyl fluoride and trifluoroacetyl fluoride are removed from the atmosphere through uptake into cloud water and subsequent hydrolysis. noaa.gov

Hydrolysis of C(O)F₂ yields carbon dioxide (CO₂) and hydrogen fluoride (HF).

Hydrolysis of CF₃C(O)F yields trifluoroacetic acid (TFA; CF₃COOH) and hydrogen fluoride (HF). noaa.govnasa.gov

Trifluoroacetic acid is a highly persistent substance in the environment. Due to its stability and high water solubility, it is removed from the atmosphere by wet deposition and can accumulate in terminal sinks like salt lakes and oceans. capes.gov.brfluorocarbons.orgipcc.ch The formation of persistent degradation products like TFA is a key consideration in the environmental assessment of hydrofluorocarbons. capes.gov.br

Transport and Distribution Modeling in Global Atmospheric Systems

Once released, 1,1,1,2,3,3-Hexafluoropropane is distributed throughout the global atmosphere. Its transport and distribution are studied using sophisticated two- and three-dimensional atmospheric chemistry-transport models. acs.orgnasa.gov These models use emissions data and meteorological information to simulate the movement of the compound and its chemical destruction to calculate key metrics like its atmospheric lifetime.

The atmospheric lifetime of HFC-236ea is defined by its global atmospheric burden divided by its global loss rate, which is dominated by the reaction with OH radicals. Various studies have calculated this lifetime, with results generally converging in the range of 8 to 10 years. This relatively long lifetime allows for the compound to become well-mixed throughout the troposphere. acs.org

Table 2: Reported Atmospheric Lifetimes for HFC-236ea

| Atmospheric Lifetime (years) | Reference |

|---|---|

| 7.8 | Garland et al. (1993) regulations.gov |

| 8.1 | Gierczak et al. (1996) echemi.com |

| 9.6 | Naik et al. (2000) noaa.govacs.org |

| 10.0 | IPCC (2001) umweltbundesamt.de |

Partitioning Dynamics in Various Environmental Compartments

The partitioning of a chemical describes its distribution among different environmental media, such as air, water, and soil. This behavior is governed by physical-chemical properties like the Henry's Law constant (air-water partitioning) and the soil organic carbon-water (B12546825) partition coefficient (Koc).

Consequently, upon release to the environment, the vast majority of HFC-236ea is expected to reside in the atmosphere. scilit.com Its potential for adsorption to soil and sediment is expected to be low, and it is likely to volatilize rapidly from water and moist soil surfaces. The estimated partitioning coefficients for its isomer, HFC-236fa (Henry's Law constant of 3.5 atm-m³/mol and Koc of 340), suggest rapid volatilization from water and moderate mobility in soil, and a similar behavior can be qualitatively expected for HFC-236ea, though quantitative values may differ. regulations.govechemi.com

Radiative Forcing and Global Warming Impact of 1,1,1,2,3,3 Hexafluoropropane

Determination of Radiative Efficiency of 1,1,1,2,3,3-Hexafluoropropane

This compound, also known as HFC-236ea, is a greenhouse gas, and its ability to contribute to global warming is fundamentally linked to its radiative efficiency. Radiative efficiency quantifies how effectively a substance absorbs infrared radiation, thereby trapping heat in the Earth's atmosphere. The determination of this value for HFC-236ea involves laboratory measurements of its infrared absorption cross-sections across a range of atmospheric-relevant temperatures. utoronto.ca

Studies have measured the infrared absorption cross-sections of HFC-236ea to calculate its radiative efficiency. utoronto.caresearchgate.net The radiative efficiency is not only dependent on the integrated infrared absorption cross-sections but is also influenced by the Planck function and atmospheric opacity, which determine the change in irradiance at the tropopause. researchgate.net One study reported the radiative efficiency of HFC-236ea to be 0.30 W m⁻² ppb⁻¹. reading.ac.uk Another study, using Fourier transform infrared spectra, also determined the radiative efficiency of HFC-236ea. researchgate.net It has been noted that the radiative forcing of HFC-236ea is slightly larger than its isomer, HFC-236fa, despite having a smaller integrated line strength. This is primarily due to the increased atmospheric opacity from water vapor beyond approximately 1200 cm⁻¹. researchgate.net

Assessment of Global Warming Potential (GWP) at Various Time Horizons

The Global Warming Potential (GWP) is a metric used to compare the climate impact of different greenhouse gases relative to carbon dioxide (CO2), which has a GWP of 1. ca.gov The GWP of a gas is calculated over specific time horizons, typically 20, 100, and 500 years, to account for the varying atmospheric lifetimes of different gases. ca.gov

For this compound (HFC-236ea), several studies have calculated its GWP values. The Intergovernmental Panel on Climate Change (IPCC) provides standardized values for GWPs. According to the IPCC's Fourth Assessment Report (AR4), the 100-year GWP of HFC-236ea is 1,370. epa.govcanada.caclimatiq.io The IPCC's Fifth Assessment Report (AR5) updated this value to 1,330. canada.ca

Research has provided GWP values for HFC-236ea over different time horizons. One study calculated the GWPs to be 2,200 for a 20-year horizon and 220 for a 500-year horizon. researchgate.net Another assessment reported a 20-year GWP of 3,600, a 100-year GWP of 1,200, and a 500-year GWP of 390. ipcc.chiastate.edu The differences in these reported values can be attributed to updates in the radiative efficiency of the gas, its atmospheric lifetime, and the radiative forcing of the reference gas, CO2. colorado.edu

Table 1: Global Warming Potential of this compound (HFC-236ea) at Various Time Horizons

Contribution to Climate Change and Greenhouse Gas Emissions

While the atmospheric concentration of HFC-236ea is much lower than that of carbon dioxide, its high Global Warming Potential means that even small amounts of emissions can have a significant warming effect. ca.gov The EU F-Gas Regulation includes HFC-236ea as one of the fluorinated greenhouse gases for which reporting is required. europa.eu

Comparative Analysis of Climate Impact with Other Halocarbons

The climate impact of this compound (HFC-236ea) can be better understood by comparing its GWP to that of other halocarbons, including chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and other hydrofluorocarbons (HFCs).

HFCs like HFC-236ea were developed as replacements for ozone-depleting substances such as CFCs and HCFCs. researchgate.net While HFC-236ea has an ozone depletion potential (ODP) of zero, it still possesses a significant GWP. pops.int

Compared to its structural isomer, 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa), HFC-236ea has a considerably lower climate impact over longer time horizons due to its shorter atmospheric lifetime of 8.1 years versus 210 years for HFC-236fa. researchgate.net The 100-year GWP of HFC-236fa is 9,810, which is substantially higher than that of HFC-236ea. epa.govwikipedia.org

When compared to other HFCs, the GWP of HFC-236ea (1,370, AR4) is in the mid-range. For instance, it is higher than HFC-152a (GWP of 124) and HFC-245fa (GWP of 1,030), but lower than HFC-125 (GWP of 3,500) and HFC-143a (GWP of 4,470). epa.gov

Table 2: Comparison of 100-year GWP for HFC-236ea and Other Halocarbons (IPCC AR4 values)

Mitigation Strategies for Atmospheric Emissions of this compound

Mitigation strategies for HFC-236ea emissions are part of broader efforts to reduce emissions of all HFCs. These strategies are driven by international agreements like the Kigali Amendment to the Montreal Protocol, which aims to phase down the production and consumption of HFCs. nih.govcopernicus.org Key mitigation approaches include:

Leak Prevention and Repair: For applications such as refrigeration and air conditioning, ensuring the integrity of systems to prevent leaks is a primary mitigation measure. nih.gov Regular maintenance and leak detection can significantly reduce emissions. unfccc.int

Recovery and Recycling: At the end of a product's life, recovering and either recycling or destroying the HFC-236ea can prevent its release into the atmosphere. ipcc.ch

Use of Alternatives: The most effective long-term strategy is the transition to alternative substances with lower or zero GWP. researchgate.net This includes the use of other refrigerants, blowing agents, and fire suppressants that have a smaller climate impact. Research into and adoption of non-HFC alternatives are crucial. nih.gov

Process Optimization: In manufacturing processes where HFC-236ea is used, optimizing procedures to minimize emissions is an important step.

These strategies, implemented through national policies and international cooperation, are essential for reducing the contribution of HFC-236ea and other HFCs to climate change. unfccc.intipcc.ch

Toxicological Profiles and Biological Interactions of 1,1,1,2,3,3 Hexafluoropropane

In Vitro Cytotoxicity and Genotoxicity Studies

In vitro studies on 1,1,1,2,3,3-hexafluoropropane (HFC-236ea) and its isomer, 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa), have been conducted to assess their potential for cytotoxicity and genotoxicity. Research indicates that HFC-236fa did not show mutagenic effects in tests on bacterial or mammalian cell cultures. kiddetechnologies.com Specifically, it was found to be non-mutagenic in a bacterial reverse mutation test (Ames test) and did not show evidence of clastogenicity in human lymphocytes in vitro. industrialchemicals.gov.aufluorocarbons.org The addition of fluorine to the propane (B168953) molecule is thought to stabilize and reduce the genotoxic potential of these compounds. researchgate.net

In a chromosome aberration study with human lymphocytes, some activity was observed for the related compound 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa) when cell cultures were exposed to high concentrations (30% v/v or higher) for 24 hours without metabolic activation. researchgate.net However, no such activity was reported for HFC-236fa under the tested conditions. industrialchemicals.gov.aufluorocarbons.org

The mechanisms underlying potential cytotoxic effects at high concentrations are thought to involve the disruption of cellular membranes and interference with metabolic pathways. The high degree of fluorination contributes to the chemical stability and inertness of these compounds.

Table 1: Summary of In Vitro Genotoxicity Studies for HFC-236fa

| Test System | Endpoint | Result | Reference |

| Bacterial Reverse Mutation (Ames) | Gene Mutation | Negative | industrialchemicals.gov.aufluorocarbons.org |

| Human Lymphocytes | Chromosomal Aberrations | Negative | industrialchemicals.gov.aufluorocarbons.org |

| Mammalian Cell Cultures | Mutagenicity | Negative | kiddetechnologies.com |

In Vivo Mammalian Toxicity Assessments

In vivo studies in mammals have demonstrated that this compound (HFC-236ea) has very low acute toxicity. epa.gov In acute inhalation toxicity studies in rats, no deaths occurred during or after a four-hour exposure to concentrations up to approximately 85,000 ppm. epa.gov The lethal concentration in air could not be determined as no fatalities were observed. epa.gov Similarly, its isomer, HFC-236fa, has a low acute toxicity via inhalation, with a 4-hour LC50 in rats greater than 457,000 ppm. industrialchemicals.gov.aufluorocarbons.orgwaysmos.com

Subchronic toxicity studies have also been conducted. In a 90-day inhalation study on HFC-236fa, rats were exposed to concentrations of 5,000, 20,000, or 50,000 ppm for six hours a day, five days a week. fluorocarbons.org The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 20,000 ppm, with a diminished alerting response being the primary adverse effect observed at 50,000 ppm. industrialchemicals.gov.aufluorocarbons.org No significant changes in body weight, organ weight, clinical pathology, or histopathology were reported. fluorocarbons.org

Developmental toxicity studies in rats and rabbits suggest that HFC-236fa is not a developmental toxicant at concentrations as high as 50,000 ppm. nih.gov While some signs of maternal toxicity, such as decreased body-weight gain, were seen in rats at 20,000 and 50,000 ppm, no evidence of developmental toxicity was found in the fetuses. nih.gov In rabbits, no maternal or developmental toxicity was observed at any tested concentration. nih.gov

Table 2: Acute and Subchronic Inhalation Toxicity of Hexafluoropropane Isomers

| Compound | Species | Exposure Duration | Endpoint | Value (ppm) | Reference |

| HFC-236ea | Rat | 4 hours | LCLo | > 85,000 | epa.govnih.gov |

| HFC-236fa | Rat | 4 hours | LC50 | > 457,000 | industrialchemicals.gov.aufluorocarbons.orgwaysmos.com |

| HFC-236fa | Rat | 90 days | NOAEL | 20,000 | industrialchemicals.gov.aufluorocarbons.org |

Neurotoxicological Effects and Mechanisms of Action

Inhalation of high concentrations of hexafluoropropane isomers can lead to central nervous system depression, with symptoms of narcosis. epa.gov For HFC-236ea, these symptoms were observed in rats at concentrations of 24,000 ppm or greater, with rapid recovery after exposure ceased. epa.gov Similarly, high concentrations of HFC-236fa may cause temporary nervous system depression with effects like dizziness, headache, confusion, and loss of coordination. industrialchemicals.gov.au

The primary neurotoxic effects appear to be narcosis and a reduction in alerting responses. nih.gov In a 90-day study with HFC-236fa, a diminished response to an alerting stimulus was observed in rats at 50,000 ppm. industrialchemicals.gov.aufluorocarbons.org Interestingly, some evidence suggests an ability to develop tolerance to these effects over time. industrialchemicals.gov.au The mechanism for these neurotoxic effects is likely related to the compound's physical properties, acting as a simple asphyxiant at very high concentrations and having anesthetic effects. nih.govhaz-map.com

Respiratory System Impacts and Related Pathophysiology

As a gas, the primary route of exposure to this compound is through inhalation. industrialchemicals.gov.au At extremely high concentrations, it can act as a simple asphyxiant by displacing oxygen. kiddetechnologies.com Inhalation of very high concentrations can lead to symptoms such as dizziness, shortness of breath, and unconsciousness. kiddetechnologies.com

Inhalation studies have generally shown a low potential for direct respiratory tract irritation. kiddetechnologies.comindustrialchemicals.gov.au In a 14-day inhalation study with HFC-236fa, while some rats showed signs of respiratory tract irritation at 50,000 ppm, there were no corresponding gross pathological changes. nih.gov The main risk associated with its gaseous form is asphyxiation in poorly ventilated or confined spaces. kiddetechnologies.com

Ocular and Dermal Exposure Responses and Management

Dermal and ocular exposure to the liquefied gas of this compound can cause frostbite due to its rapid evaporation and the resulting cooling effect. synquestlabs.comsynquestlabs.comlinde-gas.at Direct contact with the liquid can cause cold burns to the skin and may lead to severe and potentially permanent eye injury. synquestlabs.comsynquestlabs.com

While skin and eye irritation studies have not been extensively conducted due to the gaseous nature of the compound, repeated dose inhalation studies involving whole-body exposure did not report significant irritation to the skin or mucous membranes. industrialchemicals.gov.au Management of dermal exposure involves thawing affected areas with lukewarm water without rubbing. synquestlabs.com For ocular exposure, immediate and thorough flushing of the eyes with water is recommended. synquestlabs.com

Ecosystemic Toxicology and Bioaccumulation Potential

Hydrofluorocarbons like this compound are generally considered to have low ecotoxicity. pops.int Due to their high volatility and low water solubility, they are unlikely to remain in aquatic environments. pops.int Studies on related HFCs have shown them to be not very toxic to aquatic organisms such as algae, fish, and water fleas. pops.int

The potential for bioaccumulation is considered low. This is supported by the low octanol-water partition coefficient of related HFCs. pops.int One study noted that HFC-236fa is not readily biodegradable, with a biodegradability of 16%. kiddetechnologies.com While persistent in the atmosphere, with a significant global warming potential, its direct impact on ecosystems through toxicity and bioaccumulation is considered limited. pops.intpops.int There is a lack of specific experimental ecotoxicity data for this compound itself. dtic.mil

Advanced Analytical Methodologies for 1,1,1,2,3,3 Hexafluoropropane

Chromatographic Techniques for Separation and Identification

Gas chromatography (GC) is the primary chromatographic technique for the separation and identification of volatile compounds like 1,1,1,2,3,3-Hexafluoropropane. The method's effectiveness relies on the differential partitioning of the analyte between a stationary phase and a mobile gas phase.

Detailed research has demonstrated the utility of GC for analyzing atmospheric samples containing various hydrofluorocarbons. copernicus.org For instance, the separation of HFC-236ea from its isomer, 1,1,1,3,3,3-Hexafluoropropane (B1216460) (HFC-236fa), is a common analytical challenge that can be addressed with high-resolution capillary columns. researchgate.net The choice of the stationary phase is critical; columns with non-polar or mid-polar phases are typically effective for resolving isomers of fluorinated propanes.

Identification is commonly achieved by comparing the retention time of the analyte peak with that of a certified reference standard under identical chromatographic conditions. The time it takes for a compound to travel through the column to the detector is a characteristic property that aids in its identification. youtube.com

Key GC parameters for HFC-236ea analysis include:

Column: High-resolution capillary columns (e.g., those with a GS-A1 phase) are often used. researchgate.net

Carrier Gas: Inert gases such as helium or nitrogen are typically employed. youtube.comdtic.mil

Detector: A Flame Ionization Detector (FID) is commonly used for the analysis of hydrocarbons and their derivatives. researchgate.net For enhanced sensitivity and selectivity, a mass spectrometer is often coupled with the GC system.

| Parameter | Specification | Purpose |

|---|---|---|

| Column Type | Capillary Column (e.g., GS-A1, DB-624) | Provides high-resolution separation of volatile compounds and isomers. researchgate.netdtic.mil |

| Stationary Phase | Varies (e.g., non-polar to mid-polar) | Selected based on the polarity of the analytes to achieve optimal separation. |

| Carrier Gas | Helium, Nitrogen, or Hydrogen | Transports the sample through the column without reacting with it. youtube.comdtic.mil |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Detects and quantifies the analyte as it elutes from the column. researchgate.net |

| Injection Mode | Split/Splitless | Introduces a small, precise volume of the sample onto the column. |

Mass Spectrometric Approaches for Trace Quantification

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the trace quantification of this compound. This technique offers high sensitivity and selectivity, allowing for the detection of the compound at very low concentrations in complex matrices.

In GC-MS, after the chromatographic separation, the eluted HFC-236ea molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that confirms the identity of the compound. For quantification, specific ions that are characteristic of HFC-236ea are monitored. This approach, known as selected ion monitoring (SIM), significantly enhances the signal-to-noise ratio, thereby improving detection limits. dtic.mil

Time-of-flight mass spectrometry (TOF-MS) coupled with GC provides the advantage of capturing a full mass spectrum at high speeds, enabling non-target analysis and retrospective data evaluation of complex samples. copernicus.org This can be particularly useful for identifying unknown compounds or for analyzing samples for which reference standards were not available at the time of measurement. copernicus.org

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C3H2F6 | Determines the exact molecular mass. nih.gov |

| Molecular Weight | 152.04 g/mol | Used to identify the molecular ion peak in the mass spectrum. nih.gov |

| Key Mass Fragments (m/z) | Characteristic fragment ions | Used for identification and quantification in Selected Ion Monitoring (SIM) mode. |

Spectroscopic Methods for In Situ Monitoring

Spectroscopic techniques allow for the real-time, in situ monitoring of this compound in the gas phase without the need for sample collection and preparation. spectroscopyonline.com These methods are based on the interaction of electromagnetic radiation with the molecule.

Infrared (IR) spectroscopy is a widely used technique for this purpose. Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The resulting absorption spectrum is unique to the molecule and can be used for both identification and quantification. The room temperature infrared absorption cross-sections for HFC-236ea have been measured, providing the necessary data to quantify its concentration in atmospheric studies. researchgate.net Fourier Transform Infrared (FT-IR) spectroscopy, coupled with long-path gas cells, can achieve low detection limits, making it suitable for monitoring trace concentrations of HFC-236ea. nih.gov

Raman spectroscopy offers another avenue for in situ monitoring. It is a light-scattering technique that provides information about the vibrational modes of a molecule. Spontaneous Raman Spectroscopy (SRS) has been shown to be effective for the trace quantification of impurities in related fluorinated industrial gases and holds potential for field applications. nih.gov

| Technique | Principle | Application |

|---|---|---|

| Fourier Transform Infrared (FT-IR) Spectroscopy | Absorption of infrared radiation corresponding to molecular vibrations. nih.gov | In situ monitoring of gas-phase concentrations, atmospheric studies. researchgate.net |

| Raman Spectroscopy | Inelastic scattering of monochromatic light to probe vibrational modes. nih.gov | Trace quantification in gas mixtures, potential for portable field diagnostics. nih.gov |

Development of Novel Sensor Technologies for Environmental and Occupational Monitoring

The development of reliable and cost-effective sensors for the continuous monitoring of HFCs like this compound is essential for leak detection in industrial settings and for ensuring workplace safety. While sensors specifically designed for HFC-236ea are not widely commercialized, several technologies used for detecting other refrigerants and halogenated hydrocarbons are applicable.

Semiconductor Sensors: Also known as metal oxide sensors, these devices operate based on a change in electrical conductivity when the sensor surface interacts with a target gas. samon.com They are versatile and cost-effective but can sometimes be prone to cross-sensitivity from other volatile organic compounds. samon.com

Infrared (IR) Sensors: These sensors are based on the principle of non-dispersive infrared (NDIR) absorption. They measure the concentration of a target gas by detecting the absorption of infrared radiation at a specific wavelength characteristic of the gas. samon.com IR sensors offer high precision, accuracy, and are less susceptible to interference from other gases, making them suitable for critical applications where false alarms must be minimized. samon.com

Surface Acoustic Wave (SAW) Sensors: These are mass-sensitive devices that can be used for the determination of volatile organic compounds. researchgate.net A SAW sensor array can be used to detect and identify different refrigerants. The system often includes a preconcentration step to enhance sensitivity, with detection limits in the parts-per-million (ppm) range being achievable. researchgate.net

| Sensor Type | Operating Principle | Advantages | Limitations |

|---|---|---|---|

| Semiconductor | Change in electrical resistance of a metal oxide surface upon gas adsorption. samon.com | Cost-effective, versatile for a wide range of gases. samon.com | Potential for cross-sensitivity, can be affected by humidity and temperature. samon.com |

| Infrared (NDIR) | Absorption of infrared radiation by the target gas at a specific wavelength. samon.com | High precision and accuracy, immunity to environmental factors, low cross-sensitivity. samon.com | Higher initial cost compared to semiconductor sensors. samon.com |

| Surface Acoustic Wave (SAW) | Mass-sensitive detection based on changes in the propagation of surface acoustic waves. researchgate.net | High sensitivity (ppm levels), potential for use in sensor arrays for identification. researchgate.net | Requires preconcentration for trace analysis, can be affected by humidity. researchgate.net |

Sample Preparation and Matrix Effects in Environmental and Biological Samples

The analysis of this compound in complex environmental and biological samples often requires a sample preparation step to isolate the analyte from interfering matrix components and to concentrate it to a level detectable by the analytical instrument. researchgate.net The choice of sample preparation technique depends on the sample matrix (e.g., water, soil, air, blood, urine) and the concentration of the analyte. dtic.milresearchgate.net

For aqueous samples, Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are commonly employed. researchgate.netnih.gov SPE involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. nih.gov SPME is a solvent-free technique where a fused-silica fiber coated with a polymeric stationary phase is exposed to the sample, and the analyte partitions into the coating. researchgate.net The fiber is then transferred to the injection port of a GC for thermal desorption and analysis.

For air samples, preconcentration on a sorbent trap followed by thermal desorption is a common technique. For biological samples such as blood or urine, headspace analysis is often used. dtic.mil In this method, the sample is placed in a sealed vial and heated to allow the volatile analyte to partition into the gas phase (headspace) above the sample. A portion of the headspace gas is then injected into the GC. dtic.mil

Matrix effects can pose a significant challenge in trace analysis. These effects occur when components of the sample matrix other than the analyte interfere with the measurement process, leading to either enhancement or suppression of the analytical signal. wdh.ac.id To mitigate matrix effects, strategies such as the use of matrix-matched standards, standard addition, or isotope dilution techniques are employed. Matrix spikes, where a known amount of the analyte is added to a sample, are used to assess the recovery of the analyte and the extent of matrix interference. wdh.ac.id

Industrial and Specialized Applications of 1,1,1,2,3,3 Hexafluoropropane

Functionality as a Refrigerant and Heat Transfer Medium

1,1,1,2,3,3-Hexafluoropropane (designated as R-236ea) is recognized for its thermodynamic properties, making it suitable as a refrigerant and heat transfer medium, particularly in applications requiring high temperatures. researchgate.netfchartsoftware.com It is considered a potential replacement for older refrigerants with higher environmental impact. researchgate.net

The compound's utility in this area is based on its ability to efficiently transfer heat through phase changes between liquid and gaseous states. guidechem.com Research has focused on establishing a comprehensive equation of state for HFC-236ea to accurately predict its thermodynamic behavior across a range of temperatures and pressures encountered in thermal machinery. researchgate.netcoolprop.org This equation is valid for temperatures from 240 K to 412 K at pressures up to 6.0 MPa. researchgate.netfchartsoftware.com Its properties have been extensively studied, including density, speed of sound, vapor pressure, and critical temperature, to ensure its suitability for various cooling and heating applications. researchgate.net

Key Thermodynamic Properties of this compound (HFC-236ea):

| Property | Value | Units |

| Molecular Weight | 152.0384 | g/mol |

| Normal Boiling Point | 279.00 - 279.70 | K |

| Critical Temperature | 412.37 ± 0.03 | K |

| Critical Pressure | 3416.00 | kPa |

| Critical Density | 568.62 ± 1.52 | kg/m ³ |

This data is compiled from various sources. chemeo.comnist.govnist.gov

Role in Foam Blowing Agents and Material Science

In the field of material science, this compound is utilized as a blowing agent in the production of polyurethane foams. saeidsoltanbeigi.irgoogle.com Blowing agents are crucial for creating the cellular structure of foams, and hydrofluorocarbons (HFCs) like HFC-236ea have been identified as effective options due to their zero Ozone Depletion Potential (ODP). sabtechmachine.comacrcarbon.org

When used in the manufacturing of rigid polyurethane foam, HFC-236ea contributes to the foam's excellent thermal insulation properties. sabtechmachine.com This is partly due to the low gas diffusion rates of HFCs within the foam cells. sabtechmachine.com The selection of a blowing agent is critical for the final properties of the foam, and HFC-236ea has been evaluated as an alternative to older agents like HCFC-141b. researchgate.net Its application helps in producing foams for various uses, including insulation in appliances and construction. researchgate.netdiversifiedcpc.comyujiamerica.com

Applications as a Fire Suppression and Explosion Inertion Agent

This compound and its isomer, 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa), are employed as clean agent fire suppressants. guidechem.comagas.com These agents are electrically non-conductive, leave no residue, and are suitable for protecting high-value and sensitive equipment where water or other suppressants would cause damage. agas.comstargetgas.comhalichem.com Applications include data centers, telecommunication facilities, and industrial sites. halichem.comfluorines-chemicals.comfluorined-chemicals.com

The fire suppression mechanism of these compounds involves both physical and chemical actions. They suppress fire by absorbing heat from the combustion zone and interrupting the chemical chain reaction of the fire. fluorined-chemicals.comacs.orgnih.gov HFC-236fa, a close isomer, is noted for its ability to reach extinguishing levels in just 10 seconds. fluorined-chemicals.com These agents are effective against Class A, B, and C fires. halichem.com They are also used for explosion inertion, which is the process of making a combustible atmosphere non-flammable. beijingyuji.com

Comparison of HFC Fire Suppressants:

| Property | This compound (HFC-236ea) | 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) | 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea) |

| Molecular Formula | C₃H₂F₆ | C₃H₂F₆ | C₃HF₇ |

| Boiling Point | 6.1 °C (approx.) | -1.4 °C fluorined-chemicals.com | -16.4 °C wikipedia.org |

| Ozone Depletion Potential (ODP) | 0 | 0 agas.comfluorines-chemicals.com | 0 wikipedia.org |

| Primary Use | Refrigerant, Fire Suppressant | Fire Suppressant agas.com | Fire Suppressant wikipedia.org |

Utilization in Chemical Etching Processes and Semiconductor Manufacturing

The semiconductor industry relies on highly pure gases for processes like plasma etching to create intricate patterns on silicon wafers. fluorocarbons.orginhancetechnologies.com Hydrofluorocarbons, including isomers of hexafluoropropane, are used as etching gases. justia.comgoogle.comsemiconductors.org These gases are essential for removing materials like silicon oxide and silicon nitride from semiconductor substrates in the fabrication of memory applications such as 3D NAND. justia.com

In plasma etching, the gas is excited into a plasma state, and the resulting reactive species etch the desired material from the wafer surface. wisc.edu The choice of etching gas is critical for achieving a high etch rate, selectivity between different materials, and a straight vertical profile for high aspect ratio features. justia.com Research has shown that the chemical structure of C₃H₂F₆ isomers, including HFC-236ea, significantly affects the plasma properties and etch characteristics. researchgate.net These fluorinated compounds react with the silicon-containing films under plasma to form volatile by-products that are then removed. justia.com

Emerging and Niche Applications in Advanced Technologies

Beyond its more established roles, this compound and its isomers are finding use in other advanced and niche technological fields. For instance, its isomer HFC-236fa has been used as a cold gas rocket propellant in spacecraft, such as the Mars Cube One. wikipedia.org

Other specialized applications for hexafluoropropane isomers include:

Dielectric Gas: Due to their electrically insulating properties. wikipedia.org

Sterilant Carrier: Acting as a medium for sterilizing agents. wikipedia.org

Polymerization Medium: Providing a controlled environment for polymerization reactions. wikipedia.org

Carrier Fluid and Displacement Drying Agent: Used in various industrial processes for transport and drying. wikipedia.org

Thermodynamic Power Cycle Working Fluid: Utilized in systems that convert heat energy into mechanical work. wikipedia.org

As technology continues to evolve, the unique properties of this compound may lead to its adoption in further specialized and innovative applications.

Regulatory Frameworks and Environmental Policy for 1,1,1,2,3,3 Hexafluoropropane

National and Regional Environmental Regulations and Legislation

Building on international agreements, various countries and regions have implemented their own regulations to control HFCs.

European Union: F-Gas Regulation: The European Union has been at the forefront of regulating fluorinated greenhouse gases. The initial F-Gas Regulation was established in 2006 and subsequently updated. clade-es.com The current Regulation (EU) 2024/573, which entered into force in March 2024, sets stricter rules for phasing out HFCs. europa.euumweltbundesamt.de The regulation aims to reduce the EU's F-gas emissions by two-thirds by 2030 compared to 2014 levels and completely phase out HFCs by 2050. clade-es.comecostandard.org It employs a quota system that gradually reduces the amount of HFCs that can be placed on the market. europa.eu The regulation also includes bans on the use of F-gases in specific applications and mandates for leak prevention, recovery, and reporting. ecostandard.orgams.limited

United States: American Innovation and Manufacturing (AIM) Act: In the United States, the AIM Act of 2020 grants the Environmental Protection Agency (EPA) the authority to phase down the production and consumption of HFCs, manage HFCs and their substitutes, and facilitate the transition to next-generation technologies. harvard.eduepa.gov This legislation aligns the U.S. with the goals of the Kigali Amendment, mandating an 85% reduction in HFC production and consumption by 2036. harvard.educlimate-xchange.orgjonesday.com The EPA implements this through an allowance allocation and trading program. epa.gov The EPA's Significant New Alternatives Policy (SNAP) program also plays a role by identifying and approving climate-friendly alternatives to HFCs in various industrial sectors. epa.gov

Stewardship Programs and Best Practices for Handling and Disposal

To minimize the environmental impact of HFC-236ea, industry stewardship programs and best practices are crucial. These focus on responsible management throughout the compound's lifecycle.

Leak Prevention and Repair: A significant source of HFC emissions is leakage from equipment. Regulations and best practices emphasize regular leak checks, proper maintenance, and timely repair of refrigeration, air conditioning, and fire suppression systems. ams.limitedclimate-xchange.org

Recovery, Recycling, and Reclamation: To prevent the release of HFCs into the atmosphere at the end of a product's life, proper recovery is mandated. ams.limited Recovered HFCs can be recycled for reuse in the same equipment or reclaimed to meet purity standards for use in new equipment. climate-xchange.org This reduces the demand for new HFC production.

Proper Disposal: When HFCs cannot be recycled or reclaimed, they must be disposed of using approved destruction technologies. state.gov This ensures that the potent greenhouse gases are not released into the atmosphere.

Technician Training and Certification: Proper handling of HFCs requires specialized knowledge and skills. Many regulatory frameworks mandate that technicians who work with equipment containing fluorinated gases be certified. ecostandard.org This training covers leak prevention, recovery procedures, and safe handling practices.

Future Regulatory Trends and Sustainable Development Goals

The regulatory landscape for HFCs continues to evolve, driven by growing environmental concerns and international commitments.

Accelerated Phasedowns: There is a trend towards accelerating the phasedown of HFCs. The recent update to the EU F-Gas Regulation, for example, sets a more ambitious timeline for emission reductions than previously established. eeb.org

Focus on Alternatives: A key aspect of future regulations is the promotion of low-GWP alternatives to HFCs. ccacoalition.org This includes natural refrigerants like ammonia, carbon dioxide, and hydrocarbons, as well as new synthetic compounds with lower climate impacts. climate-xchange.org

Alignment with Sustainable Development Goals (SDGs): The regulation of HFCs aligns with several of the United Nations' Sustainable Development Goals. Specifically, it contributes to:

SDG 13: Climate Action: By reducing emissions of potent greenhouse gases, HFC regulations directly address the urgent need to combat climate change and its impacts. iisd.orgun.org

SDG 7: Affordable and Clean Energy: The transition away from HFCs often involves the adoption of more energy-efficient cooling and heating technologies, contributing to sustainable energy goals. iisd.org

SDG 12: Responsible Consumption and Production: Stewardship programs that emphasize recovery, recycling, and proper disposal of HFCs promote more sustainable patterns of consumption and production. iisd.org

The ongoing international and national efforts to regulate 1,1,1,2,3,3-Hexafluoropropane and other HFCs reflect a global commitment to mitigating climate change and protecting the environment for future generations.

Future Research Directions and Unaddressed Scientific Inquiries for 1,1,1,2,3,3 Hexafluoropropane

Exploration of Green Chemistry Pathways for Synthesis

Traditional methods for the synthesis of fluorinated compounds often involve harsh conditions and environmentally persistent solvents. Future research must prioritize the development of "green" synthesis routes for HFC-236ea that align with the principles of sustainable chemistry.

Supercritical Fluids as Reaction Media : Supercritical carbon dioxide (scCO2) has emerged as an environmentally benign solvent for various chemical processes, including the synthesis of fluoropolymers and the hydrogenation of fluorinated arenes. rsc.orgrsc.orgresearchgate.net Its non-toxic and non-flammable nature, coupled with its ability to dissolve fluorinated compounds, makes it a prime candidate for investigation as a reaction medium for HFC-236ea synthesis. rsc.orgnih.gov Research in this area would focus on developing catalytic systems that are highly selective and efficient in scCO2, potentially reducing the need for traditional, more hazardous organic solvents. google.com

Fluorinated Ionic Liquids : Ionic liquids, particularly those with a high degree of fluorination, present unique properties such as low vapor pressure and high thermal stability. squarespace.comacs.org They are being explored as catalysts and solvents for various reactions. nih.govwikipedia.org Future studies could investigate the design of task-specific ionic liquids that can catalyze the synthesis of HFC-236ea or facilitate product separation, leading to more efficient and recyclable process designs. google.com

Biocatalysis and Enzymatic Pathways : The enzymatic formation and cleavage of carbon-fluorine (C-F) bonds is a nascent but highly promising field of research. dntb.gov.uarsc.org While challenging due to the strength of the C-F bond, metalloenzymes have been shown to mediate this transformation. rsc.orgnih.gov Long-term research could aim to discover or engineer enzymes capable of catalyzing the specific fluorination steps required to produce HFC-236ea. acs.org This would represent a significant leap towards a truly sustainable and biocompatible synthesis method.

Photocatalytic Methods : Photocatalysis offers a pathway to conduct chemical transformations using light as an energy source, often under mild conditions. scientific.net Recent advancements have demonstrated the potential of photocatalysis for C-C bond formation and decarboxylative fluorination. nih.govnih.gov Investigating novel photocatalytic systems for the synthesis of HFC-236ea could lead to more energy-efficient and selective production routes.

Enhanced Understanding of Atmospheric Lifetimes and Degradation Products

The primary removal mechanism for HFCs in the atmosphere is through reaction with the hydroxyl radical (OH). researchgate.netwikipedia.org Based on this reaction, the atmospheric lifetime of HFC-236ea has been calculated to be 8.1 years. researchgate.net However, the precise degradation pathway and the identity of the resulting products are not fully characterized.

Future research should focus on:

Comprehensive Degradation Studies : Conducting detailed laboratory and smog chamber experiments to identify all intermediate and terminal degradation products of the reaction between HFC-236ea and OH radicals.

Quantum Yield Investigations : While photolysis is not considered a major loss process for most HFCs, its potential contribution, especially in the upper troposphere, should be quantified. noaa.gov Studies similar to those on trifluoroacetaldehyde, which investigate photolysis channels, are needed for HFC-236ea and its primary degradation products. rsc.org

Atmospheric Modeling : Incorporating experimentally determined degradation pathways into advanced atmospheric chemistry models to refine predictions of its lifetime and the spatial and temporal distribution of its degradation products. This will also improve the accuracy of its calculated global warming potential (GWP).

Table 1: Estimated Atmospheric Lifetime and Global Warming Potential (GWP) of HFC-236ea

| Property | Value | Time Horizon (Years) |

|---|---|---|

| Atmospheric Lifetime | 8.1 years | N/A |

| GWP | 2200 | 20 |

| GWP | 220 | 500 |

Data sourced from Gierczak et al. (1996) researchgate.net

Comprehensive Long-Term Health and Environmental Impact Studies

A significant knowledge gap exists regarding the potential long-term consequences of HFC-236ea release into the environment. Current toxicological data is limited, and the broader ecological impacts are largely unknown.

Chronic Exposure and Bioaccumulation : There is a pressing need for studies that investigate the effects of chronic, low-level exposure to HFC-236ea on a range of organisms. Research should assess its potential for bioaccumulation in food webs and its persistence in various environmental compartments, as HFCs are generally resistant to biodegradation. scientific.netservice.gov.uk

Ecotoxicity of Degradation Products : The environmental impact of the atmospheric degradation products of HFC-236ea is entirely uncharacterized. Future research must evaluate the toxicity, persistence, and fate of these secondary compounds in aquatic and terrestrial ecosystems.

Impact on Soil and Water Systems : Investigations are required to understand the behavior of HFC-236ea in soil and water. Studies should focus on its potential to leach into groundwater, its interaction with soil microorganisms, and its abiotic degradation potential in aquatic environments.

Development of Novel Analytical Tools

The ability to accurately and efficiently detect HFC-236ea and its byproducts in various media is fundamental to monitoring its presence and understanding its fate. While standard methods like gas chromatography-mass spectrometry (GC-MS) are applicable, there is room for significant innovation. nih.govdtic.mil

Future research should aim to:

Develop Real-Time Sensors : Create robust and sensitive sensors for the continuous, in-situ monitoring of HFC-236ea in industrial settings and in the ambient atmosphere. This would enable rapid leak detection and provide high-resolution data for atmospheric models.

Enhance Detection in Complex Matrices : Improve analytical methods for the ultra-trace quantification of HFC-236ea and its degradation products in complex environmental samples such as water, soil, and biological tissues. This could involve exploring advanced techniques like soft chemical ionization mass spectrometry. nih.gov

Create Portable Instrumentation : Design and build portable analytical instruments that can be deployed in the field for rapid screening and monitoring of environmental contamination, providing immediate data for impact assessments.

Advanced Computational Modeling for Predictive Science

Computational chemistry and modeling offer powerful tools to predict the properties and behavior of molecules, guiding experimental research and filling data gaps.

Molecular Dynamics (MD) Simulations : MD simulations can be employed to understand the physical properties of HFC-236ea and its interactions with biological molecules and environmental surfaces. researchgate.netnih.gov These simulations can provide insights into its transport across membranes and its partitioning in different environmental compartments.

Quantum Chemical Calculations : High-level quantum chemical calculations are needed to accurately predict the reaction rate constants of HFC-236ea with atmospheric oxidants like the OH radical. nih.gov These theoretical calculations can help elucidate complex reaction mechanisms and predict the formation of various degradation products, complementing experimental findings.

Predictive Fate and Transport Models : Developing and validating sophisticated computational models that predict the environmental fate and transport of HFC-236ea is crucial. These models would integrate its physicochemical properties, degradation kinetics, and environmental parameters to forecast its distribution and persistence in the ecosystem, thereby enabling proactive risk assessment.

Q & A

Q. What experimental methodologies are recommended for synthesizing 1,1,1,2,3,3-hexafluoropropane, and how can purity be validated?

Synthesis of fluorinated alkanes like this compound often involves halogen exchange reactions. For example, chromium-catalyzed fluorination of chlorinated precursors (e.g., hexachloropropane) with anhydrous HF is a common route . To validate purity, use gas chromatography-mass spectrometry (GC-MS) to identify byproducts and quantify impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) can confirm structural integrity, while differential scanning calorimetry (DSC) ensures thermal stability matches literature values .

Q. How can researchers accurately measure the thermodynamic properties (e.g., enthalpy of sublimation) of this compound?

Reaction calorimetry and sublimation enthalpy measurements require controlled environments to minimize atmospheric interference. For instance, the enthalpy of hydration can be determined using a Calvet-type calorimeter under inert conditions, as demonstrated in studies of analogous fluorinated compounds . Cross-reference data with the NIST Chemistry WebBook for validation, and account for phase transitions using Clausius-Clapeyron equations .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Due to its low flammability (NFPA 704 rating: flammability 0) but potential frostbite risk, use cryogenic gloves and face shields when handling liquefied forms. Ensure ventilation systems meet OSHA standards for HF exposure (TLV 3 ppm). Emergency protocols include immediate flushing of affected skin/eyes with water and administering oxygen for inhalation exposure .

Advanced Research Questions

Q. How can computational models predict the ozone depletion potential (ODP) and global warming potential (GWP) of this compound?

Density functional theory (DFT) simulations can estimate atmospheric lifetime by calculating bond dissociation energies (BDEs) for C-F bonds. Compare results with experimental infrared (IR) spectroscopy data for radiative efficiency. For ODP/GWP calculations, integrate these outputs into models like the NASA Atmospheric Chemistry and Dynamics Laboratory (ACDL) framework, contextualizing findings against Kyoto Protocol benchmarks .

Q. What experimental design strategies resolve contradictions in reported thermodynamic data for fluorinated propanes?

Conflicting data often arise from variations in sample purity or measurement techniques. Use a factorial design approach to isolate variables (e.g., pressure, temperature, solvent interactions). For example, a 2³ factorial design could test the impact of humidity, catalyst type, and reaction time on enthalpy measurements. Statistical tools like ANOVA identify significant factors, while meta-analyses of published datasets reconcile discrepancies .

Q. How does the molecular geometry of this compound influence its efficacy as a fire suppression agent?

The asymmetrical fluorine distribution creates a dipole moment that enhances interactions with combustion radicals. Use molecular dynamics (MD) simulations to model collision cross-sections with OH· and H· radicals. Validate experimentally via laser-induced fluorescence (LIF) to track radical quenching rates in controlled combustion chambers .

Q. What theoretical frameworks guide the study of this compound’s phase behavior in mixed refrigerants?

Apply the Peng-Robinson equation of state to predict vapor-liquid equilibria in binary/ternary mixtures. Pair this with spectroscopic ellipsometry to measure refractive indices and polarizability. Correlate findings with Hansen solubility parameters to optimize compatibility with lubricants or polymers .

Methodological Notes

- Instrumentation : Prioritize high-resolution mass spectrometry (HRMS) and cryogenic calorimetry for fluorocarbon studies.

- Data Validation : Cross-check results with the NIST Standard Reference Database and peer-reviewed datasets to mitigate bias .

- Ethical Compliance : Adhere to REACH and EPA guidelines for greenhouse gas reporting, given the compound’s inclusion in international climate agreements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.